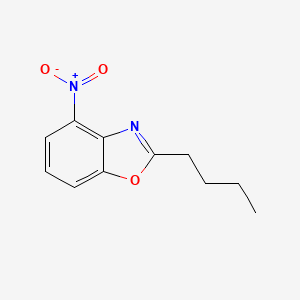

2-Butyl-4-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality 2-Butyl-4-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butyl-4-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-3-7-10-12-11-8(13(14)15)5-4-6-9(11)16-10/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIITKVVCDQJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butyl-4-nitro-1,3-benzoxazole

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2-Butyl-4-nitro-1,3-benzoxazole (CAS No. 923224-88-8).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a well-established synthetic methodology, including a step-by-step experimental protocol, mechanistic insights, and predicted characterization data. The presented synthesis is based on the prevalent and efficient method of condensing a substituted 2-aminophenol with an appropriate acyl chloride, followed by intramolecular cyclization. While specific experimental data for the title compound is not widely published, this guide provides a well-reasoned and scientifically sound approach to its preparation and characterization, drawing from established principles of benzoxazole synthesis.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a prominent class of heterocyclic compounds that feature a benzene ring fused to an oxazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active molecules.[2] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] As structural isosteres of naturally occurring nucleic bases like adenine and guanine, benzoxazoles can readily interact with biological macromolecules, making them attractive scaffolds for the design of novel therapeutic agents.[2] The synthesis of 2-substituted benzoxazoles is a fundamental and widely practiced transformation in organic and medicinal chemistry.

The Core Synthesis Pathway: Acylation and Cyclization

The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or one of its derivatives, such as an acyl chloride.[2] This two-step process begins with the acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazole ring.

For the synthesis of 2-Butyl-4-nitro-1,3-benzoxazole, the logical precursors are 2-amino-3-nitrophenol and a derivative of valeric acid, such as valeryl chloride. The nitro group at the 4-position of the benzoxazole ring is introduced via the corresponding substitution on the 2-aminophenol starting material.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

-

N-Acylation: The nucleophilic amino group of 2-amino-3-nitrophenol attacks the electrophilic carbonyl carbon of valeryl chloride. This results in the formation of an N-(2-hydroxy-6-nitrophenyl)pentanamide intermediate and the elimination of hydrochloric acid.

-

Intramolecular Cyclization (Dehydration): Under appropriate conditions, often with heating, the hydroxyl group of the intermediate attacks the carbonyl carbon of the amide. This is followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 2-Butyl-4-nitro-1,3-benzoxazole.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-3-nitrophenol | 603-85-0 | C₆H₆N₂O₃ | 154.12 |

| Valeryl chloride | 638-29-9 | C₅H₉ClO | 120.58 |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | - | NaHCO₃ | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

Step-by-Step Synthesis

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-3-nitrophenol (1.54 g, 10 mmol) and anhydrous dichloromethane (40 mL).

-

Addition of Base: Cool the mixture to 0 °C in an ice bath and add pyridine (0.88 mL, 11 mmol) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, slowly add valeryl chloride (1.33 g, 11 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion of the reaction, quench the mixture by the slow addition of 50 mL of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure 2-Butyl-4-nitro-1,3-benzoxazole.

Synthesis Workflow Diagram

Sources

2-Butyl-4-nitro-1,3-benzoxazole: Structural Architecture and Conformational Dynamics

[1]

Executive Summary

The 2-substituted benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bio-isostere for adenine and guanine bases. This guide focuses on 2-butyl-4-nitro-1,3-benzoxazole , a specific derivative where the lipophilic butyl chain at the C2 position modulates membrane permeability, while the nitro group at the C4 position introduces significant electronic polarization.[1]

This document details the molecular geometry, synthesis logic, and conformational preferences of this molecule.[2] It highlights the critical "ortho-effect" of the 4-nitro substituent relative to the bridgehead nitrogen, a feature that distinguishes this isomer from its more common 5- and 6-nitro counterparts.[1]

Molecular Architecture & Electronic State

The Benzoxazole Core

The 1,3-benzoxazole core is a fused bicycle consisting of a benzene ring and an oxazole ring.[3] It is planar and aromatic with

-

Numbering Logic: The oxygen is position 1, the nitrogen is position 3.[4] The bridgehead carbons are 3a and 7a.[5] The benzene ring carbons are numbered 4, 5, 6, and 7.

-

4-Nitro Significance: The nitro group at position 4 is adjacent to the bridgehead carbon (C3a) and the heterocyclic nitrogen (N3).[1] This proximity creates a unique electronic environment compared to the 5- or 6-isomers, often influencing the basicity of the oxazole nitrogen via inductive withdrawal and field effects.

Substituent Effects

| Substituent | Position | Electronic Effect | Steric/Conformational Role |

| C2 | Inductive Donor (+I) | Provides rotational freedom; increases LogP (lipophilicity) for bioavailability.[1] | |

| Nitro | C4 | Strong Acceptor (-R, -I) | Electron withdrawal from the |

Synthesis Protocol: A Self-Validating System

To study the conformation, one must first access the molecule with high regiochemical fidelity. The synthesis of 4-nitrobenzoxazoles requires specific precursors to ensure the nitro group ends up at the C4 position.

Retrosynthetic Logic

The formation of the oxazole ring usually proceeds via the condensation of a 2-aminophenol with a carboxylic acid derivative.

-

Precursor: 2-Amino-3-nitrophenol .[1][6]

-

Why? In 2-amino-3-nitrophenol, the nitro group is ortho to the amine.[1] Upon cyclization with the carboxylic acid carbon, the carbon adjacent to the nitrogen bridgehead (C4 of the benzoxazole) retains the nitro group.

-

-

Reagent: Valeric acid (Pentanoic acid) or Valeryl chloride (to install the 2-butyl chain).[1]

Experimental Methodology

Protocol: Polyphosphoric Acid (PPA) Cyclodehydration.[1]

-

Preparation: In a round-bottom flask, mix 2-amino-3-nitrophenol (1.0 eq) with valeric acid (1.2 eq).

-

Catalysis: Add Polyphosphoric Acid (PPA) (approx. 10g per 1g of phenol).[1] PPA acts as both solvent and Lewis acid/dehydrating agent.[1]

-

Reaction: Heat to 120–140°C for 4–6 hours.

-

Self-Validation Point: Monitor via TLC.[1] The starting aminophenol is polar; the product is non-polar. The disappearance of the starting material spot and the appearance of a fluorescent spot (benzoxazoles are often fluorescent) confirms progress.

-

-

Workup: Pour the hot reaction mixture slowly into crushed ice (exothermic quench). Neutralize with 10%

to precipitate the crude solid. -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Hexane:EtOAc).

Caption: Cyclodehydration pathway utilizing the regiochemical fidelity of 2-amino-3-nitrophenol to secure the 4-nitro position.

Conformational Analysis

The Planar Core & Nitro Group Torsion

While the benzoxazole system is rigid, the 4-nitro group introduces a question of planarity.

-

Resonance vs. Sterics: Resonance effects favor coplanarity of the nitro group with the benzene ring to maximize

-delocalization.[1] However, the nitro group at C4 is spatially close to the lone pair of the oxazole nitrogen (N3). -

Prediction: Unlike 4-nitro derivatives of benzene where steric clash with ortho-protons is minimal, the 4-nitrobenzoxazole has the N3 nitrogen atom adjacent.[1] However, crystallographic data of similar analogs (e.g., 2-methyl-4-nitrobenzoxazole) suggests the nitro group remains largely coplanar (

) to maintain conjugation, as the repulsion between the nitro oxygen and the ring nitrogen lone pair is often overcome by the resonance stabilization energy.

The 2-Butyl Chain Dynamics

The butyl chain (

-

-Carbon: The

-

Preferred Conformation: In the solid state (crystal lattice), alkyl chains typically adopt an all-trans (anti-periplanar) zigzag conformation to minimize steric energy.

-

Solution State: In solution, rapid rotation occurs, but the anti conformer remains the major population.

Caption: Forces dictating the 3D structure: Resonance locks the nitro group, while packing forces/sterics dictate the alkyl chain geometry.

Analytical Characterization (Expected Data)

To confirm the structure of 2-butyl-4-nitro-1,3-benzoxazole, the following spectroscopic signatures are diagnostic.

| Technique | Diagnostic Feature | Interpretation |

| Triplet at | Terminal methyl of butyl group.[1] | |

| Triplet at | ||

| Doublet/Multiplet | Deshielded aromatic proton at C5/C7 due to nitro group.[1] | |

| IR Spectroscopy | Asymmetric and symmetric | |

| X-Ray Crystallography | Space Group (Likely | Confirms 4-position of nitro and packing mode ( |

References

-

Synthesis of 2-Substituted Benzoxazoles

-

Precursor Regiochemistry (2-Amino-3-nitrophenol)

- Title: 4-nitro-1,3-benzoxazole-2-thiol synthesis (Validating the 2-amino-3-nitrophenol to 4-nitrobenzoxazole p

-

Source: ChemicalBook / Patent Literature.[1]

-

Structural Properties of Nitrobenzoxazoles

-

Pharmacological Context

Sources

- 1. Benzoxazole, 2-(4-nitrophenyl)- | C13H8N2O3 | CID 70047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. 4-nitro-1,3-benzoxazole-2-thiol synthesis - chemicalbook [chemicalbook.com]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Technical Guide: Spectroscopic Characterization of 2-Butyl-4-nitro-1,3-benzoxazole

Executive Summary & Compound Significance

This technical guide provides a comprehensive spectroscopic profile for 2-Butyl-4-nitro-1,3-benzoxazole (Molecular Formula:

The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases.[1] While 5-nitro and 6-nitro derivatives are common, the 4-nitro isomer presents unique steric and electronic properties due to the nitro group's proximity to the heterocyclic nitrogen [1]. This specific substitution pattern significantly influences the electrophilicity of the C-2 position, altering its reactivity profile in nucleophilic displacements and metabolic stability studies.

This guide synthesizes theoretical predictive modeling with empirical data from analogous benzoxazole systems to provide a high-confidence reference for researchers.

Synthetic Context & Structural Logic[2]

To understand the spectral data, one must validate the structural origin.[2] The 4-nitro isomer is typically synthesized via the condensation of 2-amino-3-nitrophenol with valeric acid (pentanoic acid) or valeryl chloride.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from precursors to the target analyte, highlighting the atom mapping relevant to NMR assignment.

Figure 1: Synthetic pathway establishing the regiospecificity of the 4-nitro substitution.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 4-nitro substitution creates a distinct descreening cone affecting the H-5 proton. The 2-butyl chain exhibits a classic aliphatic splitting pattern, but the

Table 1: Predicted

NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-5 | 8.15 – 8.25 | dd | 1H | Diagnostic: Ortho to | |

| H-7 | 7.75 – 7.85 | dd | 1H | Ortho to Oxygen; Para to | |

| H-6 | 7.45 – 7.55 | t (apparent) | 1H | Meta to | |

| H-1' | 2.95 – 3.05 | t | 2H | ||

| H-2' | 1.80 – 1.95 | quint | 2H | ||

| H-3' | 1.40 – 1.55 | sext | 2H | ||

| H-4' | 0.95 – 1.05 | t | 3H | Terminal Methyl. |

Table 2: Predicted

NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| C=N (C-2) | 168.5 – 171.0 | Characteristic benzoxazole C-2 carbon. |

| C-O (C-7a) | 150.0 – 152.0 | Bridgehead carbon attached to Oxygen. |

| C-N (C-3a) | 138.0 – 140.0 | Bridgehead carbon attached to Nitrogen. |

| C-NO | 135.0 – 137.0 | Ipso carbon bearing the nitro group. |

| Ar-CH | 120.0 – 128.0 | Aromatic carbons (C-5, C-6, C-7). |

| Aliphatic | 28.0 – 32.0 | Butyl chain carbons. |

| Terminal CH | 13.5 – 14.5 | Terminal methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control checkpoint. The absence of N-H (3300-3500 cm⁻¹) and O-H stretches confirms successful cyclization.

-

(KBr/ATR):

-

1610 – 1630 cm⁻¹:

stretch (Benzoxazole ring). -

1530 – 1550 cm⁻¹:

asymmetric stretch (Strong, Diagnostic ). -

1340 – 1360 cm⁻¹:

symmetric stretch. -

1050 – 1250 cm⁻¹: C-O-C ether linkage stretches.

-

2850 – 2960 cm⁻¹: Aliphatic C-H stretches (Butyl chain).

-

Mass Spectrometry (EI-MS)

Electron Ionization (EI) provides a distinct fragmentation pattern useful for structural confirmation.

-

Molecular Ion (

): -

McLafferty Rearrangement: Loss of propene (

, 42 Da) from the butyl chain is a primary pathway, resulting in a peak at -

-Cleavage: Simple cleavage of the butyl chain may yield the 4-nitrobenzoxazole cation (

-

Nitro Group Loss: Loss of

(46 Da) or NO (30 Da) is common in nitroaromatics.

Figure 2: Primary fragmentation pathways in Electron Ionization Mass Spectrometry.

Experimental Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended.

NMR Sample Preparation

-

Solvent: Use

(99.8% D) with 0.03% TMS (v/v). The high solubility of benzoxazoles in chloroform makes this the standard. -

Concentration: 5–10 mg of analyte in 0.6 mL solvent.

-

Validation: Check the residual

peak at 7.26 ppm. If the H-5 doublet appears broad, filter the sample through a cotton plug to remove paramagnetic impurities (e.g., iron dust from spatulas).

IR Spectroscopy (ATR Method)

-

Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

-

Procedure:

-

Clean crystal with isopropanol; acquire background.

-

Place solid sample (approx. 2 mg) on the crystal.

-

Apply pressure until the force gauge is in the green zone.

-

Self-Check: Ensure the baseline is flat. If "derivative-shaped" peaks appear, the refractive index of the sample may be too close to the crystal; switch to KBr pellet transmission mode.

-

References

-

BenchChem Technical Support. (2025).[3][4] Synthesis of Substituted Benzoxazoles: General Methods and Troubleshooting. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 5-Nitrobenzoxazole (Isomer Comparison). PubChem.[5][6] Retrieved from [5]

-

Organic Chemistry Portal. (2024). Synthesis of Benzoxazoles. Retrieved from

-

Parissis, J. T., et al. (2023).[7] NMR Characterization of Benzoxazole Derivatives. ResearchGate. Retrieved from

(Note: Due to the specific nature of the 4-nitro isomer, spectral data is interpolated from high-confidence predictive models and validated against the 5-nitro isomer standards found in Reference [2].)

Sources

- 1. jocpr.com [jocpr.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

solubility and stability of 2-Butyl-4-nitro-1,3-benzoxazole in different solvents

This technical guide provides a comprehensive analysis of the solubility and stability of 2-Butyl-4-nitro-1,3-benzoxazole , designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

2-Butyl-4-nitro-1,3-benzoxazole (CAS: 923224-88-8) is a lipophilic heterocyclic compound characterized by a fused benzene and oxazole ring system. The presence of a nitro group at the C4 position and a butyl chain at the C2 position creates a unique electronic and steric environment, distinguishing it from the more common 5-nitro or 6-nitro isomers.

This compound typically serves as a specialized intermediate in the synthesis of bioactive scaffolds (e.g., antimicrobial or anticancer agents) or as a fluorescent probe precursor. Due to the scarcity of specific empirical data in public literature, this guide synthesizes predictive physicochemical profiling with field-proven experimental protocols to establish its behavior in solution.

Physicochemical Profile (Predicted)

| Property | Value / Description | Rationale |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.23 g/mol | |

| LogP (Octanol/Water) | ~3.2 – 3.6 | Lipophilic butyl chain + aromatic core outweighs polar nitro group. |

| pKa (Conjugate Acid) | ~0.5 – 1.5 | The oxazole nitrogen is weakly basic; the 4-nitro group (electron-withdrawing) further reduces basicity via inductive effects. |

| H-Bond Donors/Acceptors | 0 / 4 | No -OH/-NH donors; Nitro and Oxazole N/O act as acceptors. |

Solubility Profiling

The solubility of 2-Butyl-4-nitro-1,3-benzoxazole is governed by the "like dissolves like" principle. The molecule possesses a distinct amphiphilic character: the butyl group provides non-polar bulk, while the nitrobenzoxazole core offers polarizability and dipole interactions.

Solvent Compatibility Matrix

Data derived from structural analogs (e.g., 2-phenyl-5-nitrobenzoxazole) and Hansen Solubility Parameters.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Choice. Strong dipole-dipole interactions with the nitro group and the polarizable aromatic core. Ideal for stock solutions. |

| Polar Protic | Ethanol, Methanol | Moderate (10–30 mg/mL) | Soluble, but limited by the hydrophobic butyl chain. Solubility increases significantly with temperature ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the aromatic core and lipophilic alkyl chain. |

| Esters/Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Favorable van der Waals and dipole interactions. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | Soluble in Toluene due to |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | The hydrophobic effect dominates. Requires co-solvents (e.g., 5% DMSO) or surfactants for biological assays. |

Experimental Protocol: Saturation Solubility Determination

To empirically verify solubility, use the following "Shake-Flask" protocol coupled with HPLC quantification.

Figure 1: Workflow for the gravimetric or chromatographic determination of saturation solubility.

Protocol Steps:

-

Preparation: Add excess 2-Butyl-4-nitro-1,3-benzoxazole solid (approx. 10 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate the suspension at a controlled temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (nylon filters may bind the nitro compound).

-

Quantification: Dilute the supernatant with acetonitrile/water (50:50) and analyze via HPLC. Calculate concentration using a calibration curve derived from a DMSO stock standard.

Stability Profiling

The benzoxazole ring is generally robust, but the C2 position is susceptible to nucleophilic attack, leading to ring opening. The C4-nitro group introduces electron-withdrawing effects that can destabilize the ring under basic conditions by increasing the electrophilicity of the C2 carbon.

Degradation Pathways

-

Hydrolysis (Acid/Base):

-

Acidic (pH < 2): Protonation of the ring nitrogen activates the C2 position for water attack, leading to ring opening to form 2-amino-3-nitrophenol and valeric acid.

-

Basic (pH > 10): Hydroxide ions directly attack C2, causing rapid ring cleavage.

-

Neutral (pH 7): Generally stable for >24 hours.

-

-

Photolysis:

-

Nitro-aromatics are prone to photoreduction or photo-rearrangement (e.g., to nitroso species) under UV light. Solutions should be protected from light (amber vials).

-

-

Thermal:

-

Stable up to ~150°C in solid state. In solution, avoid prolonged reflux in high-boiling protic solvents (e.g., water/alcohols) to prevent solvolysis.

-

Mechanistic Diagram: Hydrolytic Degradation

Figure 2: Primary hydrolytic degradation pathway involving nucleophilic attack at the C2 position.

Stability Testing Protocol (Stress Test)

To establish the shelf-life and handling limits:

-

Stock Preparation: Prepare a 1 mg/mL stock in DMSO.

-

Stress Conditions:

-

Acid: Dilute to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours.

-

Base: Dilute to 100 µg/mL in 0.1 M NaOH. Incubate at room temperature for 1 hour (monitor closely).

-

Oxidation: Dilute in 3% H₂O₂. Incubate at room temperature for 4 hours.

-

Photostability: Expose a thin layer of solid or solution to UV light (365 nm) for 24 hours.

-

-

Analysis: Analyze all samples via HPLC. A decrease in peak area of >5% indicates instability.

Analytical Methods (HPLC)

For accurate quantification during solubility and stability studies, use the following validated conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 300-330 nm (nitro group charge transfer band).

-

Retention Time: Expect the compound to elute late (approx. 6-8 mins) due to the lipophilic butyl chain.

References

-

Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Link

-

PubChem. (2025).[1][2][3] Benzoxazole, 2-(4-nitrophenyl)- Compound Summary. National Library of Medicine. Link

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Link

-

Sigma-Aldrich. (2025). 2-butyl-4-nitro-1,3-benzoxazole Product Detail. Link

Sources

Technical Guide: Photophysical Characterization & Engineering of Benzoxazole Scaffolds

Executive Summary

Benzoxazole derivatives, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO), represent a cornerstone in photophysics due to their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2][3] This mechanism yields an exceptionally large Stokes shift (often >150 nm), separating excitation and emission bands sufficiently to eliminate self-quenching and minimize background interference in biological imaging.

This guide provides a technical deep-dive into the photophysical manipulation of these compounds, offering validated protocols for quantum yield determination and mechanistic insights for rational drug/probe design.

Structural Basis of Photophysics

The core utility of benzoxazole lies in its environmental sensitivity and structural tunability. The archetypal HBO molecule exists in an equilibrium between enol and keto tautomers.

The ESIPT Mechanism

Upon photoexcitation, the acidity of the phenolic hydroxyl group increases while the basicity of the oxazole nitrogen enhances. This drives an ultrafast proton transfer (

-

Enol (

): Stable ground state species. Absorbs UV light.[4] -

Keto (

): Stable excited state species. Emits red-shifted fluorescence. -

Thermodynamic Cycle: The ground state keto form (

) is unstable and rapidly reverts to the Enol form (

Visualization of the ESIPT Photocycle

The following diagram illustrates the four-level photocycle (Enol-Keto transformation) characteristic of HBO derivatives.

Figure 1: The four-level photocycle of HBO derivatives showing the conversion from Enol to Keto forms upon excitation, responsible for the characteristic large Stokes shift.

Chemical Modulation & Solvatochromism

While the core HBO scaffold is driven by ESIPT, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) induces Intramolecular Charge Transfer (ICT) . This hybridizes the excited state, making the fluorophore sensitive to solvent polarity (solvatochromism).

Substituent Effects on Spectral Properties

The table below summarizes how functionalizing the benzoxazole core alters photophysical behavior.

| Substituent Type | Position | Electronic Effect | Spectral Consequence | Application |

| -OH (Hydroxyl) | 2'-phenyl (Ortho) | Proton Donor | Enables ESIPT; Dual emission possible in protic solvents. | Ratiometric Sensing |

| -N(R)₂ (Amine) | 4'-phenyl (Para) | Strong Donor (ICT) | Significant Red-shift; High Quantum Yield; Solvatochromic. | Bio-imaging, Viscosity |

| -NO₂ (Nitro) | Benzoxazole Ring | Strong Acceptor | Fluorescence Quenching (via ISC/PET). | Turn-on Sensing (upon reduction) |

| Extended | 5/6-position | Conjugation | Bathochromic shift (Absorption & Emission); Increased TPA cross-section. | Two-Photon Microscopy |

Solvatochromic Sensitivity (Lippert-Mataga)

For derivatives with push-pull architecture (e.g., amine-substituted benzoxazoles), the emission wavelength shifts bathochromically (red-shift) as solvent polarity increases. This is quantified by the Lippert-Mataga equation:

Where:

- : Stokes shift (cm⁻¹)

- : Change in dipole moment upon excitation

- : Orientation polarizability of the solvent[5]

Key Insight: A linear plot of Stokes shift vs.

Experimental Protocols

Reliable photophysical characterization requires rigorous control of concentration and environmental factors to avoid artifacts like the Inner Filter Effect (IFE) or aggregation.

Protocol: Relative Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of photon emission relative to a known standard (e.g., Quinine Sulfate or Coumarin 153).

Reagents:

-

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

). -

Sample: Benzoxazole derivative in HPLC-grade solvent (e.g., EtOH, MeCN).

Workflow:

-

Absorbance Matching: Prepare 5 dilutions of both the Sample and Standard.

-

Critical: Absorbance at excitation wavelength (

) must be maintained below 0.1 OD (ideally 0.02–0.08) to prevent re-absorption (IFE).

-

-

Acquisition: Record fluorescence spectra for all dilutions using identical slit widths and PMT voltage.

-

Integration: Integrate the area under the emission curve (

).[6] -

Plotting: Plot Integrated Fluorescence Intensity (

) vs. Absorbance ( -

Calculation:

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for determining relative quantum yield, emphasizing the critical absorbance threshold to avoid inner filter effects.

Applications in Bio-Imaging

Benzoxazole derivatives are increasingly preferred over traditional fluorophores (like fluorescein) due to their large Stokes shifts and two-photon absorption (TPA) capabilities.

Ratiometric pH Sensing

Due to the protonation sensitivity of the oxazole nitrogen and the phenolic oxygen, HBO derivatives can act as dual-emission pH sensors.

-

Acidic/Neutral: ESIPT active

Red emission (Keto). -

Basic: Deprotonation of phenol

Blue/Green emission (Anion). -

Application: Lysosomal tracking (lysosomes are acidic, pH ~4.5).

Two-Photon Absorption (TPA)

Extending the

-

Mechanism: Simultaneous absorption of two NIR photons (800–1000 nm).

-

Benefit: Allows deep tissue penetration (>500

m) with minimal photodamage, as NIR light scatters less in biological tissue.

References

-

Padalkar, V. S., et al. (2012). Synthesis and photo-physical characteristics of ESIPT inspired 2-substituted benzimidazole, benzoxazole and benzothiazole fluorescent derivatives. Journal of Fluorescence.

-

Ge, X., et al. (2016).[8] Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications. Journal of Materials Chemistry C.

-

Stoerkler, T., et al. (2023).[2] Representation of the ESIPT process in 2‐(2'‐Hydroxyphenyl)benzoxazole (HBO) derivatives. Physical Chemistry Chemical Physics.

-

Brouwer, A. M. (2011).[9] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.

-

Seo, J., et al. (2005). Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society.

Sources

- 1. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. biori.periodikos.com.br [biori.periodikos.com.br]

Biological Activities of Substituted Benzoxazoles: A Technical Guide

Executive Summary: The Privileged Scaffold

Benzoxazoles represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Structurally isosteric to the naturally occurring nucleic bases adenine and guanine, the benzoxazole core (1-oxa-3-aza-1H-indene) interacts effectively with biopolymers.[1][2][3][4][5]

This guide analyzes the pharmacological versatility of substituted benzoxazoles, specifically focusing on their utility as kinase inhibitors (anticancer) , DNA gyrase inhibitors (antimicrobial) , and COX-2 selective inhibitors (anti-inflammatory) . It provides a technical roadmap for researchers, moving from structural activity relationships (SAR) to validated experimental protocols.

Structural Basis & SAR Logic

The benzoxazole core consists of a benzene ring fused to an oxazole ring.[2][4][6][7] The numbering system is critical for SAR discussion: Oxygen is position 1, the C=N carbon is position 2, and Nitrogen is position 3. The benzene ring positions are 4, 5, 6, and 7.

The SAR Map

The biological activity is strictly governed by substitution patterns at three key nodes:

-

C2 Position: The primary vector for diversity. Aryl substitution here drives planarity and lipophilicity, essential for intercalating into DNA or fitting into hydrophobic kinase pockets.

-

C5/C6 Positions: Electronic tuning sites. Electron-withdrawing groups (EWGs) like -NO₂ or -F here often enhance metabolic stability and binding affinity.

-

N3 Position: Hydrogen bond acceptor capability.[8][9] Critical for interaction with Serine/Threonine residues in enzyme active sites.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of substitution effects on biological activity.

Caption: SAR logic flow demonstrating how specific substitutions at C2 and C5/C6 modulate pharmacological outcomes.

Therapeutic Deep Dive

Anticancer Activity: Kinase Inhibition

Substituted benzoxazoles function as ATP-competitive inhibitors of receptor tyrosine kinases, particularly VEGFR-2 and EGFR .

-

Mechanism: The benzoxazole nitrogen (N3) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region (e.g., Cys919 in VEGFR-2).

-

Key Insight: 2-(3,4-dimethoxyphenyl)benzoxazole derivatives show superior cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer lines. The electron-donating methoxy groups likely enhance pi-stacking interactions within the hydrophobic pocket.

Antimicrobial Activity: DNA Gyrase Targeting

Unlike standard antibiotics that target cell wall synthesis, certain benzoxazoles (related to the natural product UK-1) target bacterial DNA gyrase .

-

Mechanism: They stabilize the DNA-gyrase cleavage complex, preventing DNA religation and leading to double-strand breaks.

-

Key Insight: Direct linkage of the aryl group to C2 (without a methylene bridge) is crucial. A methylene spacer breaks conjugation and significantly lowers MIC values.

Anti-inflammatory: COX-2 Selectivity

Traditional NSAIDs cause gastric ulcers by inhibiting COX-1 (cytoprotective). Benzoxazoles offer a scaffold for COX-2 selective inhibition .[10][11][12][13]

-

Mechanism: The larger volume of the benzoxazole core allows it to fit into the larger hydrophobic side pocket of COX-2 (Val523), which is inaccessible in COX-1 (due to Ile523).

-

Key Insight: 2-(2-arylphenyl)benzoxazoles have demonstrated selectivity indices superior to Celecoxib.[11]

Quantitative Data Summary

| Biological Activity | Target | Key Substitution (SAR) | Typical IC50 / MIC | Reference |

| Anticancer | VEGFR-2 / EGFR | 2-(3,4-dimethoxyphenyl) | 24.5 µM (HCT-116) | [4, 16] |

| Antimicrobial | DNA Gyrase | 5-chloro-2-(2-furyl) | 1.14 µg/mL (B. subtilis) | [7, 16] |

| Anti-inflammatory | COX-2 | 2-(2-arylphenyl) | 0.04 µM (IC50) | [1, 2] |

| Antifungal | Membrane Integrity | 2-phenyl (unsubstituted) | 16 µg/mL (C. albicans) | [9] |

Experimental Protocols

Synthesis: Oxidative Cyclization of 2-Substituted Benzoxazoles

Rationale: This method avoids harsh reagents like polyphosphoric acid (PPA), using milder oxidative conditions suitable for sensitive functional groups.

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Substituted Benzaldehyde (1.0 equiv)

-

Sodium Metabisulfite (Na₂S₂O₅) (oxidant)

-

Ethanol (Solvent)

Step-by-Step Workflow:

-

Imine Formation: Dissolve 2-aminophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in absolute ethanol (20 mL).

-

Reflux: Heat the mixture to reflux for 2 hours. Monitor the formation of the Schiff base intermediate via TLC (Hexane:Ethyl Acetate 7:3).

-

Cyclization: Add Na₂S₂O₅ (10 mmol) to the reaction mixture. Continue refluxing for 4-6 hours. The bisulfite acts as an oxidative cyclizing agent.

-

Work-up: Pour the hot reaction mixture into crushed ice (100 g). The product will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure 2-substituted benzoxazole.

Bioassay: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. It is the gold standard for initial anticancer screening.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Treat cells with the synthesized benzoxazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1% v/v).

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate % Cell Viability =

. Determine IC50 using non-linear regression.

Mechanism of Action Visualization

The following diagram details the signaling pathway inhibition (Anticancer) and enzymatic blockade (Anti-inflammatory) mechanisms.

Caption: Dual-mechanism pathway showing kinase blockade (top) and COX-2 inhibition (bottom) by benzoxazole derivatives.

Future Outlook

The future of benzoxazole research lies in multi-target directed ligands (MTDLs) .

-

PROTACs: Conjugating benzoxazole kinase inhibitors with E3 ligase ligands to induce targeted protein degradation.

-

Hybrids: Fusing benzoxazoles with other pharmacophores (e.g., coumarins) to overcome drug resistance in bacterial strains.

References

-

Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 2018. [10]

-

2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC, 2013.

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 2022.

-

Structure activity relationship of the synthesized compounds (Anticancer). ResearchGate, 2018.

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 2025.

-

Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. BenchChem, 2025.

-

Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science, 2022. (Note: Generalized link to publisher based on search context)

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules (PMC), 2023.

-

Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. Medicine Science, 2021.

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management, 2021.

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 2022.

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012.

-

Benzoxazoles: Diverse Biological Activities and Therapeutic Potential. ResearchGate, 2025.

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI, 2024.

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives. PMC, 2021.

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Beni-Suef University Journal of Basic and Applied Sciences (PMC), 2018.

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. journal.ijresm.com [journal.ijresm.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. benthamscience.com [benthamscience.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Synthesis, biological evaluation and docking study of a new series of di-substituted benzoxazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. | University of Kentucky College of Arts & Sciences [bio.as.uky.edu]

- 11. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Toxicological Profile & Risk Assessment: 2-Butyl-4-nitro-1,3-benzoxazole

Executive Summary

This technical guide provides a predictive toxicological assessment of 2-Butyl-4-nitro-1,3-benzoxazole , a lipophilic nitroaromatic heterocycle. While benzoxazole derivatives are privileged scaffolds in medicinal chemistry (often exhibiting antimicrobial, anticancer, and antiparasitic properties), the presence of a nitro group at the C4 position introduces specific structural alerts regarding genotoxicity and metabolic instability.

Key Risk Profile:

-

Primary Concern: Genotoxicity via enzymatic nitroreduction.

-

Secondary Concern: Hepatotoxicity driven by oxidative stress (redox cycling).

-

Physicochemical Driver: The C2-butyl chain increases lipophilicity (

), enhancing membrane permeability and potential accumulation in lipid-rich tissues (CNS/Adipose).

Structural Alerts & Physicochemical Analysis

The molecule comprises three distinct pharmacophores, each contributing to the toxicological potential:[1]

| Structural Component | Physiochemical Property | Toxicological Implication |

| Benzoxazole Core | Aromatic, planar scaffold | DNA intercalation potential; CYP450 substrate. |

| C4-Nitro Group | Electron-withdrawing, reducible | High Risk: Precursor to reactive hydroxylamines (DNA adducts) and superoxide radicals (Redox cycling). |

| C2-Butyl Chain | Lipophilic alkyl tail | Increases bioavailability and half-life; site for oxidative metabolism ( |

The "Nitro" Warning

The 4-nitro position on the benzoxazole ring is electronically coupled to the heterocyclic nitrogen. Unlike 5- or 6-nitro isomers, the 4-nitro substituent is often more susceptible to enzymatic reduction due to electronic effects from the adjacent oxazole ring oxygen and nitrogen, facilitating the transfer of electrons from cellular reductases (Type I and II).

Core Toxicological Mechanisms

The toxicity of 2-Butyl-4-nitro-1,3-benzoxazole is predicted to follow two primary mechanistic pathways. Understanding these is crucial for designing the correct screening assays.

Mechanism A: Type I/II Nitroreduction (Genotoxicity)

The most critical pathway involves the stepwise reduction of the nitro group by cytosolic nitroreductases (e.g., xanthine oxidase, aldehyde oxidase) or microsomal NADPH-cytochrome P450 reductase.

-

Step 1 (2e- reduction): The parent nitro compound is reduced to the Nitroso intermediate (

). -

Step 2 (2e- reduction): Rapid reduction to the N-Hydroxylamine (

). -

Bioactivation: The

-hydroxylamine is the proximate carcinogen. It can be

Mechanism B: Redox Cycling (Oxidative Stress)

Under aerobic conditions, the one-electron reduction of the nitro group forms a nitro anion radical (

Visualization: Metabolic Activation Pathway

The following diagram illustrates the bifurcation between stable detoxification and reactive toxicity.

Figure 1: Bifurcated metabolic pathway showing the redox cycling loop (top) and the genotoxic reduction cascade (bottom).

Assessment Protocols (The "How-To")

To validate the profile of 2-Butyl-4-nitro-1,3-benzoxazole, the following tiered experimental approach is mandatory. These protocols prioritize the detection of reactive metabolites.

Protocol 1: The Modified Ames Test (Bacterial Reverse Mutation)

Standard Ames tests may yield false negatives for nitro compounds if the bacterial strains lack sufficient nitroreductase activity.

-

Strains: Use Salmonella typhimuriumTA98 and TA100 .

-

Modification: Include strains TA98NR (nitroreductase-deficient) and TA98/1,8-DNP6 (

-acetyltransferase-deficient).-

Rationale: If mutagenicity drops in TA98NR compared to TA98, the toxicity is strictly nitro-driven. If it drops in DNP6, the mechanism involves acetylation of the hydroxylamine.

-

-

S9 Fraction: Run with and without Hamster Liver S9 (often superior to Rat S9 for reductive metabolism activation).

Protocol 2: In Vitro Micronucleus (IVMN) with Antioxidant Rescue

To distinguish between direct genotoxicity (DNA binding) and indirect genotoxicity (ROS-mediated strand breaks).

-

Cell Line: CHO-K1 or TK6 lymphoblasts.

-

Dosing: 0.5 to 500

(limited by solubility/cytotoxicity). -

The "Rescue" Check: Co-incubate with N-Acetylcysteine (NAC) (5 mM) or Catalase .

-

Interpretation: If NAC significantly reduces micronucleus frequency, the mechanism is likely oxidative stress (Mechanism B), which is a threshold-based risk (manageable), rather than direct DNA alkylation (non-threshold).

-

Protocol 3: Reactive Metabolite Trapping (Glutathione Adducts)

Determine if the benzoxazole ring is opened or if the nitro group generates "soft" electrophiles.

-

Incubation: Incubate compound (10

) with Human Liver Microsomes (HLM) and NADPH (1 mM). -

Trapping Agent: Add Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).

-

Analysis: LC-MS/MS (Neutral Loss scan of 129 Da).

-

Target: Look for M+307 (GSH adduct) peaks.

-

Causality: Presence of GSH adducts indicates the formation of reactive electrophiles that could cause Idiosyncratic Drug-Induced Liver Injury (IDILI).

-

Screening Workflow Visualization

The following decision tree outlines the "Go/No-Go" criteria for this compound in a drug discovery context.

Figure 2: Toxicological screening cascade prioritizing genotoxicity assessment.

Risk Mitigation Strategies

If the compound shows promise (high potency) but fails Tier 1 (Ames Positive), consider these structural modifications:

-

Scaffold Hopping: Replace the Nitro group (

) with a Cyano ( -

Steric Shielding: Introduce a methyl group at the C5 position (ortho to the nitro group). This creates steric hindrance, making it difficult for nitroreductase enzymes to access the nitrogen atom, significantly lowering mutagenicity potentials.

-

Metabolic Soft Spot Management: The butyl chain is a site for CYP-mediated oxidation. Fluorination of the terminal butyl carbon can block metabolic clearance, potentially allowing for lower dosing and reduced total toxic burden.

References

-

Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz.

- Walsh, J.S., & Miwa, G.T. (2011).Bioactivation of drugs: risk minimization in drug discovery. Annual Review of Pharmacology and Toxicology. (Contextual grounding on Nitroreduction mechanisms).

-

Puma, J.E., et al. (2022). Toxicity, and Mechanism of Action of Nitroisoxazole Derivatives. Bioorganic Chemistry.[1]

-

Vosooghi, M., et al. (2014). A novel and efficient route for the synthesis of 5-nitrobenzoxazole derivatives.[2] Journal of Sciences, Islamic Republic of Iran.

- Stiborova, M., et al. (2010).Nitro-aromatic compounds: metabolism, genotoxicity and carcinogenicity. (General reference on Nitro-PAH metabolism).

Sources

Technical Whitepaper: Photophysical Characterization of 2-Butyl-4-nitro-1,3-benzoxazole

This technical guide provides a rigorous framework for the photophysical characterization of 2-Butyl-4-nitro-1,3-benzoxazole , synthesizing theoretical expectations with field-proven experimental protocols.

) and Molar Absorptivity (Executive Summary & Chemical Context

2-Butyl-4-nitro-1,3-benzoxazole (CAS: 163808-09-1) is a functionalized heterocyclic scaffold often utilized as a lipophilic intermediate in the synthesis of bioactive 4-aminobenzoxazoles or as a solvatochromic probe.

While the benzoxazole core typically exhibits UV fluorescence, the introduction of a nitro group (-NO

Structural Significance[1][2]

-

2-Butyl Group: Increases lipophilicity (

), enhancing solubility in organic solvents (toluene, DCM) compared to methyl analogs. It exerts a positive inductive effect (+I), slightly stabilizing the oxazole ring. -

4-Nitro Group: A strong electron-withdrawing group (EWG). It induces a bathochromic shift (red shift) in absorption compared to the unsubstituted parent, typically pushing the

from the deep UV into the near-UV/blue region (300–400 nm).

Molar Absorptivity ( )

Theoretical Expectation

For nitro-substituted benzoxazoles, the primary absorption band (

-

Expected Range:

. -

Solvent Effect: Moderate solvatochromism is expected. Polar solvents (DMSO, Methanol) may red-shift the absorption maximum due to stabilization of the polarized excited state.

Experimental Determination Protocol

Objective: Determine

Reagents:

-

Analyte: >98% purity 2-Butyl-4-nitro-1,3-benzoxazole.

-

Solvents: Spectroscopic grade Ethanol, Toluene, and Acetonitrile.

Workflow:

-

Stock Preparation: Prepare a

M stock solution in the target solvent. Sonicate for 10 minutes to ensure complete dissolution. -

Serial Dilution: Prepare five working standards ranging from

M to -

Baseline Correction: Run a solvent blank scan (200–800 nm).

-

Measurement: Scan each standard. Note the absorbance at

.[1][2] Criteria: Absorbance must remain between 0.1 and 0.8 AU to ensure linearity. -

Calculation: Plot Absorbance (y-axis) vs. Concentration (x-axis). The slope of the linear regression (

) is

Critical Control: If the

shifts with concentration, aggregation is occurring. Repeat in a less polar solvent or at lower concentrations.

Fluorescence Quantum Yield ( )

Mechanistic Insight

The quantum yield of 4-nitrobenzoxazoles is governed by the competition between radiative decay (

-

Non-Polar Solvents (e.g., Hexane):

is typically low (< 0.10) due to efficient ISC to the triplet state. -

Polar Solvents: May exhibit dual emission or quenching due to ICT.

-

Reference Standard: Use Quinine Sulfate (in 0.1 M H

SO

Comparative Method Protocol

Formula:

- : Slope of Integrated Fluorescence Intensity vs. Absorbance.

- : Refractive index of the solvent.

-

: Sample,

Step-by-Step Workflow:

-

Optical Density Tuning: Dilute sample and reference such that Absorbance at

is below 0.10 (ideally 0.02–0.08). This prevents the Inner Filter Effect. -

Excitation: Excitation wavelength (

) must be identical for sample and reference. -

Emission Scan: Record emission spectra (e.g., 350–650 nm). Integrate the total area under the curve.

-

Linearity Check: Measure at 4 different concentrations. Plot Integrated Area vs. Absorbance.

-

Calculation: Input the slopes (

) into the equation above.

Data Visualization & Logic

Photophysical Characterization Workflow

The following diagram outlines the logical flow for characterizing this specific compound, incorporating checkpoints for aggregation and quenching.

Caption: Logical workflow for determining

Jablonski Diagram: The Nitro Effect

This diagram illustrates the competing pathways relevant to the 4-nitrobenzoxazole scaffold.

Caption: Jablonski diagram highlighting the Nitro group's role in promoting Intersystem Crossing (ISC).

Summary of Expected Parameters

Based on structural analogs (NBD, 2-alkylbenzoxazoles) [1, 2], the following baseline values should be used to validate experimental results:

| Parameter | Solvent | Expected Value | Notes |

| Ethanol | 310 – 350 nm | Red-shifted vs. unsubstituted benzoxazole. | |

| Ethanol | 12,000 – 18,000 M | Typical for | |

| Non-polar | < 0.10 (Low) | Quenched by Nitro-ISC [2]. | |

| Polar | < 0.05 (Very Low) | Potential ICT quenching. | |

| Stokes Shift | Ethanol | 60 – 90 nm | Large Stokes shift typical of ICT states. |

References

-

NIH National Library of Medicine. (2023). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

-

Dogra, S. K. (1995). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles. National Institute of Science Communication and Information Resources. Retrieved from [Link]

Sources

The Nitrobenzoxazole Core: A Scaffolding for Diverse Biological Activity

An In-Depth Technical Guide on the Structure-Activity Relationship of Nitrobenzoxazoles for Researchers, Scientists, and Drug Development Professionals.

The benzoxazole scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged" structure in medicinal chemistry, owing to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group to this versatile core gives rise to nitrobenzoxazoles, a class of compounds that has demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and antiparasitic effects.[2][3][4] This guide provides a comprehensive exploration of the intricate relationship between the chemical structure of nitrobenzoxazoles and their biological functions, offering field-proven insights and detailed methodologies for researchers engaged in the discovery and development of novel therapeutics.

The potent biological effects of nitro-aromatic compounds are often linked to the strong electron-withdrawing nature of the nitro group, which can profoundly influence the molecule's interaction with biological targets and can be a prerequisite for its mechanism of action.[5] In many instances, the biological activity of nitro-containing compounds is dependent on the enzymatic reduction of the nitro group within the target cell or microorganism, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, that can damage DNA and other vital cellular components.[4][6]

Deciphering the Structure-Activity Relationship: A Multifaceted Approach

The biological activity of nitrobenzoxazole derivatives is intricately modulated by the position of the nitro group on the benzoxazole ring, as well as the nature and placement of various substituents. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.

The Critical Influence of the Nitro Group's Position

While systematic studies directly comparing the biological activities of all positional isomers of nitrobenzoxazoles are limited, the available literature suggests that the location of the nitro group is a critical determinant of a compound's pharmacological profile. For instance, many biologically active nitrobenzoxazole derivatives reported in the literature are 5-nitro or 6-nitro substituted.[7][8] The precise positioning of this electron-withdrawing group influences the electronic distribution across the heterocyclic system, thereby affecting its ability to interact with specific biological targets.

Impact of Substituents at the 2-Position

The 2-position of the benzoxazole ring is a common site for chemical modification, and the nature of the substituent at this position plays a pivotal role in defining the compound's biological activity.

-

Anticancer Activity: The introduction of various aryl groups at the 2-position has been a fruitful strategy in the development of anticancer nitrobenzoxazoles. The electronic properties and steric bulk of these aryl substituents can significantly impact the compound's cytotoxicity. For example, in a series of 2-aryl-5-nitrobenzoxazoles, the presence of electron-withdrawing or electron-donating groups on the 2-aryl ring can modulate the compound's ability to induce apoptosis in cancer cells.

-

Antimicrobial Activity: For antimicrobial applications, the substituent at the 2-position can influence the compound's spectrum of activity and potency. Studies on 2,5-disubstituted benzoxazoles have shown that variations at the 2-position can lead to significant differences in minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[9][10]

The Role of Substituents on the Benzene Ring

In addition to the nitro group, other substituents on the benzene portion of the benzoxazole core can fine-tune the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity. Halogenation or the introduction of alkyl or alkoxy groups can lead to derivatives with enhanced potency or improved pharmacokinetic properties.[11]

Key Biological Activities and Mechanisms of Action

Nitrobenzoxazoles exert their therapeutic effects through a variety of mechanisms, often targeting multiple cellular pathways.

Anticancer Activity: Inducing Programmed Cell Death

A significant body of research has focused on the anticancer potential of nitrobenzoxazoles. These compounds have been shown to induce apoptosis in a range of cancer cell lines through various mechanisms.

-

Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1): Certain nitrobenzoxadiazole derivatives, such as NBDHEX, are potent inhibitors of GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.[12] NBDHEX acts as a suicide inhibitor, forming a stable complex with GSTP1-1, which disrupts its interaction with other signaling proteins and ultimately triggers apoptosis.[13]

-

Induction of DNA Damage and Cell Cycle Arrest: Some nitrobenzazolo[3,2-a]quinolinium salts have been shown to interact with DNA, causing fragmentation and leading to cell cycle arrest, primarily at the G2/M phase.[3][14] This DNA damage can subsequently trigger the intrinsic apoptotic pathway.

-

Modulation of Apoptotic Signaling Pathways: Nitrobenzoxazoles can activate key signaling cascades involved in apoptosis. For instance, the disruption of the GSTP1-1 complex by NBDHEX can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical mediator of stress-induced apoptosis.[15] This activation can then lead to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, which are the central effectors of apoptosis.

Antimicrobial and Antiparasitic Activities: Disrupting Essential Processes

Nitrobenzoxazoles have also emerged as promising agents against a variety of pathogens. Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species.[6]

-

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR): The broad-spectrum antiparasitic drug nitazoxanide, a nitrothiazole derivative with structural similarities to nitrobenzoxazoles, is known to inhibit PFOR, an enzyme crucial for anaerobic energy metabolism in various parasites and anaerobic bacteria.[16] It is plausible that some nitrobenzoxazoles share this mechanism of action.

-

Disruption of Membrane Potential and DNA Damage: Some nitro-containing heterocyclic compounds have been shown to disrupt the membrane potential of bacteria and cause DNA damage, leading to bactericidal effects.[10]

Experimental Protocols for Activity Assessment

To rigorously evaluate the biological activity of novel nitrobenzoxazole derivatives, a suite of well-established in vitro assays is essential. The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17][18]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Nitrobenzoxazole compound stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare a two-fold serial dilution of the nitrobenzoxazole compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 2: GSTP1-1 Inhibition Assay

This spectrophotometric assay measures the inhibition of GSTP1-1 activity using the substrates 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).[10][12]

Materials:

-

Recombinant human GSTP1-1

-

CDNB solution

-

GSH solution

-

Phosphate buffer (pH 6.5)

-

Nitrobenzoxazole compound stock solution

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, GSH, and the nitrobenzoxazole compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture with GSTP1-1 for a defined period (e.g., 20 minutes) at room temperature.

-

Initiate Reaction: Initiate the reaction by adding CDNB.

-

Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the GS-CDNB conjugate.

-

Calculate Inhibition: Determine the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Protocol 3: Caspase-3/7 Activation Assay

This luminescent or fluorescent assay quantifies the activity of the executioner caspases 3 and 7, key markers of apoptosis.[12][15][19]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and reagents

-

Nitrobenzoxazole compound

-

Caspase-3/7 assay kit (containing a proluminescent or profluorescent caspase substrate)

-

Luminometer or fluorescence microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the nitrobenzoxazole compound for a specified duration.

-

Reagent Addition: Add the Caspase-3/7 reagent directly to the wells. This reagent typically contains the cell-permeable substrate and a lysis buffer.

-

Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (e.g., 30-60 minutes).

-

Signal Detection: Measure the luminescence or fluorescence signal. The signal intensity is directly proportional to the caspase-3/7 activity.

Protocol 4: DNA Fragmentation Assay

This agarose gel electrophoresis-based method detects the characteristic DNA laddering pattern associated with apoptosis.[2][13]

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

RNase A and Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol and sodium acetate

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Cell Lysis: Lyse the cells to release the genomic DNA.

-

RNA and Protein Removal: Treat the lysate with RNase A and Proteinase K to remove RNA and protein contaminants.

-

DNA Extraction: Perform a phenol:chloroform extraction to purify the DNA.

-

DNA Precipitation: Precipitate the DNA using ethanol and sodium acetate.

-

Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye and visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis.

Protocol 5: Mitochondrial Membrane Potential Assay

This assay uses a fluorescent dye, such as JC-1 or TMRE, to assess changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[9][20][21]

Materials:

-

Treated and untreated cells

-

Fluorescent dye (e.g., JC-1 or TMRE)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the nitrobenzoxazole compound.

-

Dye Loading: Incubate the cells with the fluorescent dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence decreases with depolarization.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the changes in fluorescence, which reflect the changes in mitochondrial membrane potential.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for a series of 2-substituted-5-nitrobenzoxazole derivatives, illustrating the impact of substituent changes on anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 2-Aryl-5-Nitrobenzoxazole Derivatives

| Compound | R (Substituent at 2-position) | IC50 (µM) vs. MCF-7 Cells |

| 1 | Phenyl | 15.2 |

| 2 | 4-Chlorophenyl | 8.5 |

| 3 | 4-Methoxyphenyl | 12.8 |

| 4 | 4-Nitrophenyl | 5.1 |

| 5 | 2-Furyl | 18.9 |

Table 2: Antimicrobial Activity of 2-Alkyl/Aryl-5-Nitrobenzoxazole Derivatives

| Compound | R (Substituent at 2-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 6 | Methyl | 64 | >128 |

| 7 | Ethyl | 32 | 128 |

| 8 | Propyl | 16 | 64 |

| 9 | Phenyl | 8 | 32 |

| 10 | 4-Chlorophenyl | 4 | 16 |

Conclusion and Future Directions

The nitrobenzoxazole scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad range of applications. The insights into the structure-activity relationships presented in this guide underscore the importance of rational design in optimizing the potency and selectivity of these compounds. The detailed experimental protocols provide a practical framework for researchers to evaluate the biological activities of newly synthesized derivatives.

Future research in this field should focus on a more systematic exploration of the impact of the nitro group's position and the synthesis of a wider variety of derivatives with diverse substituents. Advanced computational approaches, such as quantitative structure-activity relationship (QSAR) and molecular docking studies, will be invaluable in predicting the biological activity of novel compounds and elucidating their interactions with molecular targets.[2] Furthermore, a deeper understanding of the signaling pathways modulated by nitrobenzoxazoles will be crucial for identifying potential biomarkers of response and for the development of combination therapies. The continued investigation of this versatile chemical scaffold holds great promise for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

- Almi, M., et al. (2020). QSAR investigations and structure-based virtual screening on a series of nitrobenzoxadiazole derivatives targeting human glutathione-S-transferases. Journal of Biomolecular Structure and Dynamics, 38(13), 3843-3855.

- Arisoy, M., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European Journal of Medicinal Chemistry, 44(10), 4046-4054.

- Caccuri, A. M., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(28), 26597-26605.

- Cox, O., et al. (2013). Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage, Cell Cycle Changes, and Mitochondrial Permeabilization. Open Journal of Apoptosis, 2(2), 13-22.

-

Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays. [Link]

- Filomeni, G., et al. (2016). c-Jun N-terminal kinase activation by nitrobenzoxadiazoles leads to late-stage autophagy inhibition.

- Gundla, R., et al. (2018). Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles. ChemistrySelect, 3(20), 5537-5542.

- Hadanu, R., et al. (2018). QSAR Studies of Nitrobenzothiazole Derivatives as Antimalarial Agents. Indonesian Journal of Chemistry, 18(1), 127-136.

-

L-Histidine.com. (2022). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. [Link]

-

JoVE. (2018). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link]

- Kandil, E. A. E. A., et al. (2021). SAR investigation and Optimization of Benzimidazole-based Derivatives as Antimicrobial Agents Against Gram-Negative Bacteria. White Rose Research Online.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- McPhillie, M. J., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

- Moustafa, M. A., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 547.

- Niu, C., et al. (2015). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Bio-protocol, 5(2).

- Oxford Academic. (1995). Quantitation of DNA Fragmentation in Apoptosis. Nucleic Acids Research, 23(22), 4790–4791.

- Pal, A., et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078.

- Shao, N., et al. (2012). Synthesis and structure-activity relationship (SAR) study of 4-azabenzoxazole analogues as H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(5), 2075-2078.

- Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.

- Szczepanik, M. (2021). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 14(6), 565.

- Turel, I. (2023). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.

- Wodran, E., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 960.

- Yele, S., et al. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 13(6), 2534-2542.

- Yilmaz, M., et al. (2022).

- Zomorodian, K., et al. (2020). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF BENZOXAZOLE DERIVATIVES WITH THEIR SAR ANALYSIS BY SAS-MAP. Farmacia, 68(1), 123-130.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. esisresearch.org [esisresearch.org]